molecular formula C10H9N3O B1280435 6-(3-Aminophenyl)-2,3-dihydropyridazin-3-one CAS No. 24912-36-5

6-(3-Aminophenyl)-2,3-dihydropyridazin-3-one

Numéro de catalogue B1280435
Numéro CAS: 24912-36-5
Poids moléculaire: 187.2 g/mol
Clé InChI: UEEQRBYTUCRSIL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 6-(3-Aminophenyl)-2,3-dihydropyridazin-3-one is a derivative of the pyridazinone class, which is known for its significance in the development of cardio-active agents. This class of compounds has been extensively studied due to their potential therapeutic applications, particularly in the treatment of cardiovascular diseases. The 6-(4-Aminophenyl)-4,5-dihydro-3(2H)-pyridazinone moiety, a closely related structure, is a vital part of many cardio-active pyridazinone derivatives that have been clinically used or tested in trials, such as imazodan, pimobendan, and levosimendan .

Synthesis Analysis

The synthesis of pyridazinone derivatives, including those with aminophenyl groups, has been reported in various studies. A general route for the synthesis of a novel class of pyridazin-3-one derivatives was established by reacting 3-oxo-2-arylhydrazonopropanals with active methylene compounds like p-nitrophenylacetic acid and cyanoacetic acid, yielding the pyridazin-3-one derivatives as the sole isolable products in excellent yield . Additionally, the synthesis of 6-(4-(substituted-amino)phenyl)-4,5-dihydropyridazin-3(2H) ones as potential positive inotropic agents has been described, highlighting the pharmaceutical interest in these compounds .

Molecular Structure Analysis

The molecular structure of pyridazinone derivatives is characterized by the presence of a pyridazinone core, which can be further modified with various substituents to enhance biological activity. The structures of new substances prepared in the synthesis of pyridazinone derivatives were determined using different analytical spectroscopic methods, including X-ray crystallographic analysis . This detailed structural analysis is crucial for understanding the compound's interactions at the molecular level, which is essential for its potential use as a therapeutic agent.

Chemical Reactions Analysis

Pyridazinone derivatives can undergo a variety of chemical reactions, which are essential for their functionalization and potential biological activity. For instance, the 6-acetyl-3-oxopyridazine derivative was reacted with DMF-DMA to afford the corresponding enaminone derivative, which reacts with a variety of aminoazoles to afford azolo[1,5-a]pyrimidine derivatives . Furthermore, the reaction of 3-(dimethylamino)-2H-azirines with 2-(trifluoromethyl)-1,3-oxazol-5(2H)-ones led to the formation of 5-(dimethylamino)-3,6-dihydropyrazin-2(1H)-ones, showcasing the reactivity of pyridazinone derivatives under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazinone derivatives are influenced by their molecular structure and the nature of their substituents. For example, the enantioseparation of 6-(4-Aminophenyl)-5-methyl-4,5-dihydro-3(2H)-pyridazinone, a key synthetic intermediate for the cardiotonic agent levosimendan, was achieved using polysaccharide-based chiral stationary phases in chromatography. This study demonstrated the importance of chiral separation in the pharmaceutical industry and provided efficient preparative methods for the isolation of enantiomers, which are crucial for the drug's activity and safety .

Applications De Recherche Scientifique

Anticonvulsant Activity

6-(3-Aminophenyl)-2,3-dihydropyridazin-3-one derivatives have been investigated for their anticonvulsant activity. The derivatives were synthesized from 6-(3᾽-aminophenyl)-2,3,4,5-tetrahydro pyridazin-3-one by reaction with different aldehydes. Studies using the maximal electro shock (MES) method found that some derivatives exhibit significant anticonvulsant activity (Samanta et al., 2011).

Cardioactive Agents

6-(4-Aminophenyl)-4,5-dihydro-3(2H)-pyridazinone moiety is a crucial structural component of many cardio-active pyridazinone derivatives. These compounds are either used clinically or have been tested in clinical trials for cardiovascular applications, including agents like imazodan, pimobendan, and levosimendan (Imran & Abida, 2016).

Antihypertensive Activity

6-(Substituted-phenyl)-2-(substitutedmethyl)-4,5-dihydropyridazin-3(2H)-one derivatives have been synthesized and tested for antihypertensive activities. These compounds showed promising results in non-invasive tests using the Tail Cuff method (Siddiqui et al., 2010).

Positive Inotropic Agents

The compound has been considered for synthesis as potential positive inotropic agents, which are substances that increase the strength of muscular contraction in the heart (Abou-Zeid et al., 1997).

Platelet Aggregation Inhibiting and Hypotensive Activities

6-Aryl-4,5-dihydro-3(2H)-pyridazinone derivatives have shown both platelet aggregation inhibiting and hypotensive actions. Certain derivatives were found to be significantly more effective than acetylsalicylic acid in these activities (Thyes et al., 1983).

Cancer Cell Killing

Modulators of 6-(4-(Diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one, a compound structurally related to 6-(3-Aminophenyl)-2,3-dihydropyridazin-3-one, have been studied for their ability to kill cancer cells by inducing interactions with specific proteins (Lewis et al., 2019).

Orientations Futures

While specific future directions for “6-(3-Aminophenyl)-2,3-dihydropyridazin-3-one” are not available, research into similar compounds is ongoing. For example, tisotumab vedotin, an antibody-drug conjugate, was recently granted FDA accelerated approval for recurrent or metastatic cervical cancer . More than 30 antibody-drug conjugates targeting 20 biomarkers are being tested in clinical trials .

Propriétés

IUPAC Name

3-(3-aminophenyl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c11-8-3-1-2-7(6-8)9-4-5-10(14)13-12-9/h1-6H,11H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEEQRBYTUCRSIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NNC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30462955
Record name 6-(3-aminophenyl)-2,3-dihydropyridazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30462955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-Aminophenyl)-2,3-dihydropyridazin-3-one

CAS RN

24912-36-5
Record name 6-(3-aminophenyl)-2,3-dihydropyridazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30462955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(3-aminophenyl)-2,3-dihydropyridazin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.